Petasalbin
Description
Structure
3D Structure
Properties
CAS No. |
4176-11-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-4-ol |
InChI |
InChI=1S/C15H22O2/c1-9-8-17-12-7-11-6-4-5-10(2)15(11,3)14(16)13(9)12/h8,10-11,14,16H,4-7H2,1-3H3 |
InChI Key |
ANKFPIBCTISOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1(C(C3=C(C2)OC=C3C)O)C |
melting_point |
81 - 82 °C |
physical_description |
Solid |
Origin of Product |
United States |
Occurrence, Isolation, and Chemodiversity of Petasalbin and Analogues
Botanical Sources and Distribution Patterns
Petasalbin has been identified in various plant species, primarily within the Asteraceae family. Its distribution is notably concentrated in certain genera.
Presence in Ligularia Species
This compound has been found to occur in the roots of several Ligularia species. unishivaji.ac.in The genus Ligularia comprises approximately 120 to 140 species, with a significant number native to Asia, particularly China. wikipedia.org Studies on Ligularia species in areas like the Hengduan Mountains in China have revealed a diversity of furanoeremophilanes, the class to which this compound belongs. researchgate.net The isolation of furanoeremophilanes from various Ligularia species in this region suggests their common occurrence within the genus. researchgate.netdntb.gov.ua For instance, eremophilenolides and other sesquiterpenoids have been isolated from Ligularia dolichobotrys. ingentaconnect.com The ability of Ligularia species to produce furanoeremophilanes may be linked to evolutionary processes, potentially acquired through hybridization. researchgate.netresearchgate.net
Presence in Petasites Species
The occurrence of this compound is also well-documented in species of the genus Petasites. unishivaji.ac.in this compound is found in the roots of several Petasites species. unishivaji.ac.in Petasites species, commonly known as butterburs, are perennial plants predominantly native to Asia and southern Europe. wikipedia.org this compound, along with other sesquiterpenes like petasin (B38403), isopetasin, furanopetasin, albopetasin, and kablicin, has been reported in various Petasites species, including P. hybridus and P. albus. researchgate.netresearchgate.netresearchgate.netgla.ac.ukresearchgate.netsrce.hrsav.sk Specifically, this compound has been identified in P. albus. gla.ac.uk Another analogue, albopetasin, which is an angelate of this compound, also occurs in various Petasites species. unishivaji.ac.in
Identification in Other Plant Metabolomes
Beyond the Ligularia and Petasites genera, this compound and its derivatives have been identified in other plant sources. This compound senecioate, an ester of senecioic acid with this compound, has been isolated from Furanoeremophilane (B1240327) japonicum. unishivaji.ac.in this compound is classified within the group of eremophilane (B1244597), 8,9-secoeremophilane, and furoeremophilane sesquiterpenoids. foodb.ca This class of sesquiterpenoids is known to occur in plants belonging to the tribe Senecioneae within the Asteraceae family. researchgate.net While this compound itself is primarily associated with Ligularia and Petasites, related eremophilane-type sesquiterpenes are found in other genera within Senecioneae, such as Cacalia and Senecio. researchgate.netresearchgate.net
Chemotypic Variation and Genetic Influences in Producing Organisms
The production of sesquiterpenes, including this compound and its analogues, within plant species can exhibit significant variation, often influenced by both genetic and environmental factors.
Sesquiterpene Chemotypes and Genetic Control
Within species known to produce this compound and related compounds, distinct chemotypes can exist, characterized by variations in their sesquiterpene profiles. In Petasites hybridus, for example, two main sesquiterpene chemotypes are recognized: the petasin chemotype and the furanopetasin chemotype. researchgate.netresearchgate.netresearchgate.netnih.gov Research suggests that the differentiation between these chemotypes may be controlled by the combined action of dominant genes. researchgate.netnih.gov The furanopetasin chemotype is proposed to be under recessive genetic control. researchgate.netnih.gov This indicates that the genetic makeup of individual plants plays a crucial role in determining the specific sesquiterpenes they produce. Intraspecific chemical differences observed in P. hybridus are thought to reflect variations in genotype. gla.ac.uk Similarly, diversity in furanoeremophilane composition has been noted within Ligularia species, with the ability to produce these compounds potentially linked to hybridization events. researchgate.netresearchgate.net
Environmental and Geographic Modulators of Metabolite Profiles
Environmental conditions and geographical location can significantly influence the content and profile of secondary metabolites, including sesquiterpenes, in plants. The sesquiterpene content in Petasites hybridus has been shown to vary depending on factors such as the specific plant part, the time of harvest, and the geographical origin of the individual plant. researchgate.netresearchgate.net These modulations in metabolite profiles can be interpreted as adaptive responses of the plants to their specific environmental habitats. researchgate.net Studies on P. hybridus populations from different geographical areas have shown variations in the mean petasin content in both rhizomes and leaves. researchgate.net
| Plant Part | Geographical Origin (Example Range) | Mean Petasin Content (mg/g dry weight) |
| Rhizomes | Various populations (Switzerland) researchgate.net | 7.4 - 15.3 |
| Leaves | Various populations (Switzerland) researchgate.net | 3.3 - 11.4 |
Note: Data extracted from research on Petasites hybridus, illustrating variation in petasin content based on plant part and geographical origin. researchgate.net
The distribution and habitat preferences of plants like Petasites hybridus, which favor moist environments, also highlight the influence of environmental factors on their growth and, consequently, their chemical composition. bsbi.org
Elucidation of Petasalbin Biosynthetic Pathways
Precursor Incorporation and Enzymatic Transformations
The foundational building blocks for petasalbin, like other terpenoids, are derived from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
Mevalonic Acid Pathway Involvement
The mevalonic acid (MVA) pathway is a primary metabolic route in eukaryotes, archaea, and some bacteria for synthesizing isoprenoids. wikipedia.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps. wikipedia.orgslideshare.net Acetyl-CoA is synthesized into mevalonic acid, a crucial intermediate for producing IPP and DMAPP. slideshare.net The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid is catalyzed by HMG-CoA reductase, a key regulatory enzyme in this pathway. wikipedia.orgcreative-proteomics.com In eukaryotes, mevalonate (B85504) undergoes two phosphorylation steps at the 5-OH position, followed by decarboxylation to yield IPP. wikipedia.org IPP and DMAPP are the five-carbon building blocks that are then condensed to form larger isoprenoid precursors, such as farnesyl pyrophosphate (FPP), a 15-carbon molecule that serves as the direct precursor for sesquiterpenoids like those in the eremophilane (B1244597) class. slideshare.netsemanticscholar.org
The MVA pathway is summarized in the following table:
| Step | Enzyme | Product |
| 2 Acetyl-CoA → Acetoacetyl-CoA | Acetothiolase | Acetoacetyl-CoA |
| Acetoacetyl-CoA → HMG-CoA | HMG-CoA synthase | HMG-CoA |
| HMG-CoA → Mevalonic acid | HMG-CoA reductase | Mevalonic acid |
| Mevalonic acid → 5-Phosphomevalonate | Mevalonate kinase | 5-Phosphomevalonate |
| 5-Phosphomevalonate → 5-Pyrophosphomevalonate | Phosphomevalonate kinase | 5-Pyrophosphomevalonate |
| 5-Pyrophosphomevalonate → IPP | Mevalonate pyrophosphate decarboxylase | Isopentenyl pyrophosphate (IPP) |
| IPP → DMAPP | IPP isomerase | Dimethylallyl pyrophosphate (DMAPP) |
Derivation from Eudesmane (B1671778) and Eremophilane Intermediates
Farnesyl pyrophosphate (FPP) is cyclized to form various sesquiterpene skeletons. In the case of this compound, which possesses an eremophilane skeleton, the biosynthesis likely proceeds through intermediates with either eudesmane or eremophilane structures. clockss.orgdokumen.pub Eremophilane sesquiterpenoids are considered metabolic products of eremophilane intermediates. clockss.org There are suggestions that the conversion of a eudesmane to an eremophilane skeleton can occur through mechanisms such as the migration of a methyl group. dokumen.pubslideheaven.com Allylic hydroxylation and subsequent dehydration of eudesm-3-ene intermediates have been proposed as steps in the biosynthesis of certain furanosesquiterpenoids. clockss.org this compound itself is characterized by oxygenation at C-6. clockss.org
Stereochemical Progression in Furanosesquiterpenoid Biogenesis
The stereochemistry of furanosesquiterpenoids, including this compound, is determined during the enzymatic cyclization and subsequent modification steps. Specific folding of the precursor molecule on the enzyme surface and directed protonation/deprotonation events are crucial for establishing the correct stereochemical configuration. gla.ac.uk The stereochemistry of the eremophilane skeleton, including the configuration at positions like C-4 and C-5, is generally β-configured in biogenetic considerations. thieme-connect.com Studies on related furanosesquiterpenoids have clarified the stereochemistry of skeletal isomers. capes.gov.br For instance, the cis stereochemistry of rings A and B in certain eremophilanes has been established through techniques like NOE analysis. researchgate.net The stereoselective synthesis of this compound has also been reported, highlighting the importance of controlled stereochemistry in its formation. tandfonline.comtheinterstellarplan.com
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of secondary metabolites like this compound is under genetic control, regulating the quantity and activity of the enzymes involved. mgcub.ac.in The genes encoding biosynthetic enzymes are organized and regulated, often in clusters or operons in some organisms. nih.gov Regulation can occur at the transcriptional level, affecting the rate of enzyme synthesis, or at the post-transcriptional level, influencing enzyme activity. mgcub.ac.infrontiersin.org Transcriptional factors play a role in regulating the expression of genes encoding biosynthetic enzymes. frontiersin.orgmdpi.com For example, in other biosynthetic pathways, specific transcription factors bind to regulatory elements in the promoters of genes encoding biosynthetic enzymes, thereby controlling their expression. mdpi.com The regulation of enzyme activity can also involve mechanisms such as allosteric regulation and feedback inhibition, although feedback regulation typically affects enzyme quantity slowly, while feedback inhibition rapidly decreases enzyme activity. mgcub.ac.in While specific details on the genetic and molecular regulation of this compound biosynthetic enzymes are less extensively documented in the provided sources compared to the pathway intermediates, the general principles of enzyme regulation in biosynthetic pathways are applicable.
Advanced Methodologies in Chemical Synthesis of Petasalbin and Its Structural Analogues
Stereoselective and Total Synthesis Approaches to Furoeremophilanes
The total synthesis of furoeremophilanes, including petasalbin, frequently employs stereoselective strategies to ensure the correct relative and absolute configurations of the chiral centers within the molecule. One described stereoselective synthesis of (±)-petasalbin (a racemic mixture) starts from a diene adduct. A key step in this synthesis involves the reduction of a diketone intermediate (8) with NaBH₄, which primarily yields the 3β-ol (9). researchgate.netjst.go.jp Another approach to synthesizing (±)-petasalbin involves the reduction of (±)-ligularone under thermodynamic conditions, leading to this compound stereoselectively. jst.go.jp
The synthesis of furoeremophilane derivatives can involve various strategies for constructing the core structure and introducing substituents with control over stereochemistry. For instance, studies on terpenoids and related alicyclic compounds have explored different reduction methods to achieve stereoselectivity at specific positions. jst.go.jp The conformations of intermediates, such as a 3β-ol (13) and its acetate (B1210297) (14), have been investigated using techniques like Nuclear Magnetic Resonance (NMR) and Nuclear Overhauser Effect (NOE) studies to understand and control the stereochemical outcome of reactions. jst.go.jp
Total synthesis efforts in organic chemistry often aim for efficient and stereocontrolled routes to complex natural products. While the provided information specifically details a stereoselective synthesis of racemic this compound, the broader field of furoeremophilane synthesis utilizes a range of methods to establish stereocenters. These can include reactions that are inherently stereoselective or the use of chiral auxiliaries or catalysts to induce asymmetry. ethz.ch The development of stereoselective methods for constructing cyclic systems, such as tetrahydropyrans which share some structural complexity with furoeremophilanes, highlights the ongoing advancements in this area of synthesis. beilstein-journals.org
Photochemical Transformations and Derivatization Studies
Photochemical transformations and derivatization studies can serve various purposes in organic synthesis, including modifying existing compounds, introducing new functional groups, or facilitating analysis. While direct information on the photochemical transformation or derivatization of this compound is not extensively detailed in the provided snippets, the general principles and applications of these methodologies in organic chemistry are relevant.
Photochemical reactions involve the use of light to induce chemical transformations. These reactions can offer unique reactivity pathways that are not accessible through thermal methods. rsc.org In the context of complex molecules, photochemical reactions could potentially be used for selective functionalization or rearrangement of the furoeremophilane skeleton.
Derivatization involves chemically modifying a compound to change its properties, often for analytical purposes such as enhancing detection sensitivity or improving separation in chromatographic techniques. nih.govsemanticscholar.org For example, photochemical derivatization has been used to improve the detection of various analytes by enhancing their UV absorption or fluorescence properties. sigmaaldrich.comlctech.de This can be particularly useful for compounds that are present at low concentrations or have poor spectroscopic properties. sigmaaldrich.com While not specifically demonstrated for this compound, derivatization could be employed to facilitate its analysis or to create new analogues with altered properties. Studies on the derivatization of other complex molecules, such as lipids, using photochemical reactions illustrate the potential of this approach in structural characterization and analysis. nih.gov The choice of derivatization reagent and conditions is crucial for achieving efficient and selective modification. scielo.org.za
Sustainable Synthesis Strategies and Green Chemistry Applications
Sustainable synthesis strategies and the principles of green chemistry are increasingly important in the development of chemical processes, aiming to minimize environmental impact and improve efficiency. ijnc.irresearchgate.net Green chemistry emphasizes principles such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, and the design of energy-efficient processes. acs.orgmlsu.ac.in
Applying these principles to the synthesis of compounds like this compound and furoeremophilanes involves considering the entire synthetic route, from starting materials to the final product. This includes evaluating the origin of raw materials, the efficiency of each reaction step, the solvents used, and the generation and handling of waste. researchgate.netacsgcipr.org
Sustainable approaches can include utilizing renewable feedstocks, employing catalytic methods to increase selectivity and reduce waste, and developing solvent-free or aqueous-phase reactions. ijnc.irresearchgate.netacs.org For instance, the use of biomass-derived chemicals, such as furfural, as starting materials or intermediates aligns with the goal of using renewable resources. rsc.orgcsic.es
While specific examples of green chemistry applications directly in the synthesis of this compound are not detailed in the provided text, the broader efforts in developing sustainable methods for the synthesis of complex organic molecules are relevant. rsc.orgosti.gov Tools and metrics like Process Mass Intensity (PMI) are used in the pharmaceutical industry and elsewhere to evaluate the environmental performance of synthetic routes and identify areas for improvement. acsgcipr.org The ongoing research in green chemistry aims to develop more environmentally benign alternatives for various chemical transformations, which can be applied to the synthesis of a wide range of compounds, including natural products like this compound. ijnc.irresearchgate.net
Investigation of Petasalbin S Biological Activities and Molecular Mechanisms
Cellular and Subcellular Target Identification in In Vitro Models
Research on the cellular and subcellular targets of petasalbin and other Petasites sesquiterpenes in in vitro models has aimed to elucidate their mechanisms of action. While direct studies specifically identifying this compound's targets are limited in the provided search results, related sesquiterpenes from Petasites have been investigated for their interactions with various cellular components and pathways involved in inflammation and cell proliferation.
Modulation of Receptor and Enzyme Activities in Mechanistic Studies
Mechanistic studies have investigated how Petasites sesquiterpenes, including compounds related to this compound, modulate the activity of various receptors and enzymes.
Influence on Arachidonic Acid Metabolism and Leukotriene Biosynthesis
Leukotrienes are lipid mediators derived from the metabolism of arachidonic acid, primarily through the 5-lipoxygenase (5-LO) pathway. nih.govnih.gov They are involved in inflammatory processes. nih.govnih.gov Extracts and sesquiterpenes from Petasites hybridus have demonstrated the ability to decrease the release of leukotrienes. researchgate.net Leukotriene B4 (LTB4), a potent chemotactic agent, is produced by the sequential action of 5-LO, 5-lipoxygenase-activating protein (FLAP), and LTA4 hydrolase. nih.gov Inhibition of enzymes involved in arachidonic acid metabolism and leukotriene biosynthesis is a known mechanism for anti-inflammatory effects. nih.govnih.gov
Inhibition of Cyclooxygenase (COX-1, COX-2) Activity
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are involved in the synthesis of prostaglandins (B1171923), which are mediators of inflammation, pain, and fever. clevelandclinic.orgnih.govmedcentral.comdrugs.com COX-1 produces prostaglandins that protect the stomach lining and help with blood clotting, while COX-2 is primarily induced at sites of inflammation. clevelandclinic.orgmedcentral.comdrugs.com Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs. clevelandclinic.orgnih.govmedcentral.comdrugs.com Extracts and sesquiterpenes from Petasites hybridus have been shown to inhibit the activity of both COX-1 and COX-2. researchgate.net This inhibition contributes to their anti-inflammatory properties.
Antiproliferative and Cytotoxic Activity in Cellular Assays
Studies have investigated the antiproliferative and cytotoxic activities of Petasites extracts and their constituents, including sesquiterpenes, in various cancer cell lines. imrpress.comresearchgate.netnih.govscitechnol.commdpi.comnih.gov While specific data for this compound's antiproliferative or cytotoxic activity is not explicitly detailed in the provided search snippets, related bioactive substances from Petasites hybridus have demonstrated strong antiproliferative activities towards various human cancers in in vitro and some in vivo studies. imrpress.comresearchgate.net For instance, a new benzofuran (B130515) derivative isolated from P. hybridus roots showed moderate inhibitory activity on human breast cancer MCF-7 cell proliferation with an IC50 value of 48 μmol/L. researchgate.net S-petasin, another sesquiterpene from Petasites japonicus, has been found to inhibit proliferation and migration of human melanoma cells and induce apoptosis. imrpress.comresearchgate.net These findings suggest that sesquiterpenes from Petasites can exhibit antiproliferative and cytotoxic effects in cellular assays.
Here is a summary of some reported in vitro activities of Petasites constituents (including related sesquiterpenes) based on the search results:
| Compound/Extract Source | Activity | Cellular Model/Target | Key Findings |
| Petasites hybridus Extract | Decreased release of prostaglandins and leukotrienes | Not specified | Contributes to anti-inflammatory effects. researchgate.net |
| Petasites hybridus Sesquiterpenes | Inhibition of COX-1 and COX-2 activity | Not specified | Contributes to anti-inflammatory effects. researchgate.net |
| Isopetasin | Activation of TRPA1 channels | Neuropeptide-containing nociceptors | May contribute to analgesic effects. dokumen.pub |
| Petasites hybridus Extract | Antiproliferative and cytotoxic activity | Various human cancer cell lines | Strong activity observed in in vitro and some in vivo studies. imrpress.comresearchgate.net |
| Benzofuran derivative from P. hybridus roots | Inhibitory activity on proliferation | Human breast cancer MCF-7 cells | Moderate inhibition with IC50 of 48 μmol/L. researchgate.net |
| S-petasin from Petasites japonicus | Inhibition of proliferation and migration, induction of apoptosis | Human melanoma cell line A375 | Significant anti-tumor effects observed. imrpress.comresearchgate.net |
Antiviral Properties of Related Eremophilenolides
Research into the antiviral properties of eremophilenolides, a class of sesquiterpenoids that includes this compound, has indicated potential biological activities within this group of compounds. Studies have explored the antiviral potential of eremophilenolides isolated from various plant sources. For instance, investigations into eremophilenolides derived from Ligularia atroviolacea have included evaluations of their antiviral activity. nih.gov Additionally, other studies have examined eremophilenolides from sources such as the roots of Ligulariopsis shichuana, where some compounds, including bakkenolide, have demonstrated biological activities, which can encompass antiviral effects. uni.lu While direct, detailed studies specifically on the antiviral mechanisms of this compound itself are not extensively documented in the immediate search results, the observed antiviral activities in related eremophilenolides suggest this as a potential area for further investigation. researchgate.net The broader context of natural products research highlights that various plant-derived compounds, including certain sesquiterpenoids, can exhibit antiviral properties through diverse mechanisms.
Antibacterial and Antifungal Evaluations in Microbial Models
Evaluations of the antibacterial and antifungal properties of eremophilenolides, including compounds related to this compound, have been conducted using various microbial models. Some eremophilenolides, such as bakkenolide, have been reported to show antibacterial activity. uni.lu This indicates that the eremophilane (B1244597) scaffold can possess inhibitory effects against bacteria.
However, the activity can vary significantly depending on the specific structure of the eremophilenolide. For example, studies on new eremophilane sesquiterpenes isolated from Cacalia ainsliaeflora were assayed against both Gram-positive and Gram-negative bacteria. In these specific evaluations, certain compounds, including 3β-angeloyloxy-8β,10β-dihydroxy-6β-methoxyeremophilenolide, 3β-angeloyloxy-6β-ethoxy-8β,10β-dihydroxyeremophilenolide, and 3β-angeloyloxy-6β,10β-dihydroxyeremophila-7(11),8(9)-dien-8,12-olide, did not show positive antibacterial activities in the conducted assays. uni.lu
The genus Petasites, from which this compound is isolated, is a subject of growing research interest regarding the potential therapeutic applications of its preparations, including against microbial diseases. This broader interest suggests that compounds within this genus, such as eremophilenolides, are being explored for their antimicrobial potential.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Correlative Studies of Structural Modifications and Biological Responses
Correlative studies in SAR involve systematically altering specific parts of a molecule and observing the resulting changes in its biological activity. For Petasalbin, as an eremophilane (B1244597) sesquiterpenoid, its core bicyclic structure and attached functional groups (such as hydroxyl and methyl groups) are key areas for investigation. foodb.ca While specific detailed SAR studies solely on this compound with extensive modification series are not prominently detailed in the immediate search results, research on related sesquiterpenes from Petasites species, such as petasin (B38403), isopetasin, and neopetasin (B1678175), provides insights into the structural features important for their observed activities, such as anti-inflammatory and antispasmodic effects. mdpi.comontosight.aimdpi.com
Detailed research findings on related sesquiterpenes often involve comparing the activity of isolated compounds. For example, studies might compare the potency of petasin, isopetasin, and neopetasin in inhibiting inflammatory mediators. mdpi.com
Example Data Table Concept (Illustrative based on related compounds):
A correlative SAR study on this compound derivatives (if available) would likely involve synthesizing or isolating compounds with specific modifications and testing their biological activity in relevant assays. A data table would present the structure of each modified compound alongside its measured biological response (e.g., IC50 value in an enzyme inhibition assay or percentage inhibition in a cellular assay).
| Compound ID | Structural Modification | Biological Activity (e.g., IC50 µM) |
| This compound | (Reference Structure) | Value X |
| Derivative 1 | Modification A | Value Y |
| Derivative 2 | Modification B | Value Z |
| ... | ... | ... |
Such a table would allow researchers to visually correlate changes in structure with changes in activity, identifying key functional groups or structural motifs essential for the observed biological effect. unacademy.com
Computational Approaches for Predictive Modeling (QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis utilizes mathematical and statistical models to find a quantitative relationship between molecular descriptors (numerical representations of chemical structure and properties) and biological activity. longdom.orgunacademy.commdpi.com These models can then be used to predict the activity of new, untested compounds. longdom.org
For sesquiterpenoids like this compound, QSAR modeling can involve calculating various descriptors, including physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), electronic properties, and structural features (e.g., presence of specific functional groups, branching patterns). researchgate.netnaturalproducts.netmdpi.com These descriptors are then correlated with biological activity data obtained from experimental studies. nih.gov
While specific QSAR models explicitly developed for this compound were not extensively detailed in the search results, the application of QSAR to other sesquiterpenes and natural products is a well-established practice. researchgate.netmdpi.comtheinterstellarplan.com For instance, QSAR has been applied to study the activity of flavonoids and other natural compounds. mdpi.comnih.gov
Computational modeling approaches, including QSAR, are valuable for prioritizing compounds for synthesis and experimental testing, potentially reducing the time and cost of drug discovery. nih.govnih.gov Predictive models can help identify which structural modifications are most likely to enhance desired biological activities. longdom.org
Example Data Table Concept (Illustrative based on QSAR principles):
A QSAR analysis would typically result in a model equation and a table showing the experimental activity values alongside the values predicted by the model for a set of compounds.
| Compound ID | Experimental Activity | Predicted Activity (QSAR Model) | Descriptor 1 Value | Descriptor 2 Value | ... |
| Compound A | Value Exp A | Value Pred A | Descriptor 1A | Descriptor 2A | ... |
| Compound B | Value Exp B | Value Pred B | Descriptor 1B | Descriptor 2B | ... |
| ... | ... | ... | ... | ... | ... |
Statistical parameters such as R² (coefficient of determination) and Q² (cross-validated R²) are used to assess the goodness-of-fit and predictive power of the QSAR model. mdpi.comnih.govmdpi.com
Pharmacophore Development and Ligand Design Principles
Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. unacademy.compeerj.comusp.br Developing a pharmacophore model based on this compound or related active sesquiterpenes can provide a template for designing new ligands with a higher probability of binding to the target and eliciting a desired biological response. peerj.comnumberanalytics.com
Ligand design principles, guided by SAR, QSAR, and pharmacophore models, involve the rational modification of a lead structure (like this compound) to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.comashp.org This can include strategies such as:
Bioisosteric replacement: Substituting a functional group with another that has similar physicochemical properties but potentially improved characteristics.
Scaffold hopping: Designing molecules with different core structures but retaining the key pharmacophoric features.
Fragment-based design: Identifying small molecular fragments that bind to different parts of the target site and then linking or growing these fragments to create a high-affinity ligand. mdpi.com
For this compound, understanding which parts of the molecule interact with a specific biological target (e.g., an enzyme or receptor involved in inflammation or smooth muscle contraction) is crucial for rational ligand design. mdpi.comnih.govnih.gov Although the specific protein targets for this compound's activities are not detailed in the provided search results, research on related petasins points towards targets like enzymes in the leukotriene synthesis pathway. mdpi.com
Pharmacophore development for this compound would involve identifying the critical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and possibly ionizable groups, that are essential for its interaction with its biological target. naturalproducts.netpeerj.comnumberanalytics.com
Example Data Table Concept (Illustrative based on Pharmacophore features):
A table related to pharmacophore development might list compounds and indicate which pharmacophore features they possess and their corresponding activity, demonstrating the importance of certain features for activity.
| Compound ID | Biological Activity | Feature 1 (e.g., H-bond Acceptor) | Feature 2 (e.g., Hydrophobic Center) | Feature 3 (e.g., Aromatic Ring) | ... |
| Compound X | High | Yes | Yes | No | ... |
| Compound Y | Low | Yes | No | Yes | ... |
| Compound Z | Moderate | No | Yes | No | ... |
Ligand design principles would then use this information to synthesize or identify new compounds that incorporate the favorable features while avoiding those that are detrimental to activity or introduce undesirable properties. numberanalytics.comnanoge.orgrsc.org
Advanced Analytical Methodologies for Petasalbin Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for determining the structural features of petasalbin by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic compounds like this compound by providing detailed information about the arrangement of atoms and their connectivity. Both ¹H and ¹³C NMR spectra are commonly employed. ingentaconnect.comresearchgate.netclockss.orgresearchgate.net The analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra helps in identifying different types of protons and their environments. ingentaconnect.comclockss.orgresearchgate.net ¹³C NMR provides information about the carbon skeleton. ingentaconnect.comresearchgate.netclockss.orgresearchgate.net
Analysis of 2D NMR spectra has been instrumental in establishing the stereostructure of eremophilane (B1244597) derivatives, including the cis-fusion of rings and the stereochemistry of methyl groups and substituents. clockss.orgresearchgate.net For instance, NOE correlations between specific protons can confirm the relative orientation of different parts of the molecule. clockss.orgresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain fragmentation patterns that provide clues about its structure. ingentaconnect.comclockss.orgresearchgate.net Different ionization techniques can be employed, such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). ingentaconnect.com EI-MS typically produces characteristic fragment ions that can be matched against spectral libraries for identification. ingentaconnect.com HRESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments. ingentaconnect.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of MS. srce.hryoutube.com GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column. youtube.comthermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). youtube.comthermofisher.com GC-MS is widely used for the analysis of complex mixtures and can be applied to the identification and quantification of this compound in plant extracts and other samples. srce.hrfrontiersin.org Predicted GC-MS spectra for this compound are available, which can be used for comparison with experimental data. foodb.cahmdb.ca GC-MS is a powerful tool for both targeted and untargeted analysis of compounds. thermofisher.com
Interactive Data Table: Predicted this compound MS Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 235.16927 | 153.7 |
| [M+Na]⁺ | 257.15121 | 165.3 |
| [M+NH₄]⁺ | 252.19581 | 165.1 |
| [M+K]⁺ | 273.12515 | 158.6 |
| [M-H]⁻ | 233.15471 | 157.7 |
| [M+Na-2H]⁻ | 255.13666 | 157.1 |
| [M]⁺ | 234.16144 | 156.7 |
| [M]⁻ | 234.16254 | 156.7 |
Predicted Collision Cross Section (CCS) values calculated using CCSbase. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from other compounds in a mixture, allowing for its isolation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds, including sesquiterpenoids like this compound. researchgate.netresearchgate.netmdpi.commdpi.com HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase packed in a column. mdpi.commdpi.com Compounds are separated based on their differential interactions with the stationary and mobile phases. mdpi.com
Various HPLC systems and column types are employed in this compound research. Normal-phase HPLC with a cyano (CN) column and a hexane-based gradient has been used for the separation of furanoeremophilanes, including this compound. researchgate.net Reverse-phase HPLC, often with C18 columns and gradients of methanol (B129727) or acetonitrile (B52724) with water (sometimes acidified with formic acid), is also commonly applied for the analysis and isolation of natural products. mdpi.commdpi.com
HPLC is frequently coupled with detectors such as Photodiode Array (PDA) detectors, which provide UV-Vis spectra for peak identification and purity assessment, and Mass Spectrometry (LC-MS), which offers molecular weight and structural information. researchgate.netmdpi.comresearchgate.netnih.gov HPLC methods have been developed and validated for the quantitative determination of sesquiterpenes in plant extracts, demonstrating good linearity, accuracy, and precision. researchgate.netmdpi.comresearchgate.net
Interactive Data Table: Example HPLC Gradient for Sesquiterpene Separation
| Time (min) | Mobile Phase A (Hexane) | Mobile Phase B (MeO-t-Bu/Acetonitrile) |
| 0 | X% | Y% |
| ... | ... | ... |
| End | A% | B% |
Note: Specific gradient parameters (X, Y, A, B) vary depending on the exact method and compounds being separated. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis, monitoring of reactions, and preliminary separation of compounds. researchgate.netnih.govresearchgate.netcore.ac.ukusp.broup.com In TLC, a sample is spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. researchgate.net The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). researchgate.net As the solvent moves up the plate by capillary action, the compounds in the sample migrate at different rates depending on their polarity and interaction with the stationary and mobile phases. researchgate.net
This compound and other sesquiterpenes can be visualized on TLC plates using UV light or by spraying with a suitable detection reagent followed by heating. oup.comingentaconnect.com TLC has been used for the quick identification of this compound in different Petasites species and for confirming the chemotype of plant samples. researchgate.netresearchgate.netusp.br It can also be used to monitor the progress of purification steps, such as column chromatography. core.ac.uk
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix. nih.govnih.gov This support-free nature minimizes irreversible adsorption of the sample onto the stationary phase, leading to high recovery rates. nih.gov HSCCC involves a stationary liquid phase that is held in a coil by a centrifugal force field, and a mobile liquid phase that is pumped through the stationary phase. nih.gov Compounds are separated based on their partition coefficients between the two immiscible liquid phases. nih.gov
HSCCC is a valuable technique for the preparative separation and purification of natural products, including sesquiterpenoids. nih.govnih.gov While specific applications of HSCCC solely for the isolation of this compound were not prominently found in the search results, the technique is generally applicable to the separation of compounds with varying polarities by selecting appropriate two-phase solvent systems. nih.govnih.gov HSCCC has been successfully used for the separation of other metabolites from herbal medicines, and the chemical structures of the separated compounds are typically confirmed by MS and NMR. nih.govnih.gov This suggests its potential utility in the isolation of this compound from complex plant extracts on a larger scale for further research.
Thin-Layer Chromatography (TLC)
Metabolomic Profiling and Pathway Topology Analysis
Metabolomic profiling, also known as metabolomics, involves the comprehensive measurement of small molecule metabolites within biological specimens such as bodily fluids or tissues nih.gov. This approach has gained traction in disease research, including cardiovascular diseases, to identify novel biomarkers and understand underlying biochemical processes nih.govd-nb.info. While the number of human metabolites is relatively smaller than genes or proteins, their wide concentration range and chemical diversity necessitate the use of multiple analytical instruments for comprehensive profiling nih.gov.
Pathway analysis is a critical technique used to understand the intricate interactions between genes, proteins, and other molecules within a cell by analyzing biological pathways numberanalytics.com. These pathways represent series of chemical reactions performing specific cellular functions numberanalytics.com. Pathway analysis aids in identifying key molecules involved in a biological process and understanding their interactions numberanalytics.com. Various types of pathway analysis exist, including over-representation analysis (ORA), functional class scoring (FCS), and pathway topology-based analysis numberanalytics.com.
Pathway topology-based analysis tools specifically analyze the structure and organization of biological pathways, utilizing information about interactions between molecules to identify key regulators and bottlenecks numberanalytics.com. Tools like MetaboAnalyst combine pathway enrichment analysis with pathway topology analysis to interpret metabolomic data researchgate.net. This involves mapping identified metabolites to pathways, such as those in the KEGG database, for biological interpretation of systemic functions researchgate.netresearchgate.net. Graphical outputs and tables are used to present the results, illustrating matched pathways and their significance based on factors like p-values and pathway impact values researchgate.net. The pathway impact factor measures the significance of metabolites in relevant pathways researchgate.net.
While specific research on this compound using metabolomic profiling and pathway topology analysis was not extensively found in the provided search results, these methodologies are broadly applied in natural product research and the study of metabolic changes in various biological contexts d-nb.infoebin.pubmdpi.combiocrick.com. For instance, metabolomic profiling has been used to identify metabolic signatures associated with diseases like rheumatoid arthritis and to study the impact of interventions on metabolic profiles d-nb.infomdpi.com. Pathway analysis has been applied to understand metabolic changes during developmental stages in organisms researchgate.net.
Data Analysis and Interpretation in Analytical Research
The process of data analysis typically involves several key steps: defining the objective, collecting and preprocessing data, visualizing data, identifying patterns and trends, testing hypotheses, and reporting results up.ac.zanewhorizons.comcouchbase.com. Data cleaning is a critical initial step to ensure data completeness and accuracy up.ac.za. Visualization techniques like charts, tables, and graphs are used to present data and highlight patterns up.ac.za.
Interpretation of data involves communicating and explaining the findings in a way that is understandable to the target audience up.ac.za. The insights derived from data analysis are directly dependent on the quality and integrity of the data itself newhorizons.com. Challenges in data analysis can include setting clear hypotheses, understanding the data, determining data trustworthiness, maintaining privacy, and effectively communicating insights newhorizons.com.
In the context of analytical research on this compound, data analysis and interpretation would involve processing the data generated from analytical techniques like chromatography and mass spectrometry. This would include identifying and quantifying this compound and potentially its metabolites, analyzing their presence and levels in different samples, and interpreting these findings in relation to the research objectives. For example, if metabolomic profiling was performed, data analysis would involve identifying differential metabolites and using statistical methods and pathway analysis tools to interpret their biological significance d-nb.inforesearchgate.netbiocrick.com.
Interactive Data Table Example (Illustrative - no specific this compound data found for this):
While specific quantitative data for this compound related to metabolomic profiling or pathway analysis was not found in the search results, the following table illustrates how such data might be presented in analytical research:
| Metabolite Name | Fold Change (Treated vs. Control) | p-value | Pathway Involvement (Example) |
| Metabolite A | 2.5 | 0.01 | Amino Acid Metabolism |
| Metabolite B | 0.6 | 0.05 | Lipid Metabolism |
| Metabolite C | 1.8 | 0.02 | Carbohydrate Metabolism |
This table format allows for the presentation of quantitative data on metabolite abundance changes and their statistical significance, linked to relevant biological pathways identified through analysis.
Future Research Trajectories and Interdisciplinary Perspectives in Petasalbin Studies
Integration of Omics Technologies (e.g., Genomics, Proteomics) in Biosynthetic Investigations
Understanding the intricate biosynthetic pathway of Petasalbin is crucial for sustainable production and potential pathway engineering. The integration of omics technologies offers powerful tools for this purpose. Genomics can help identify the genes encoding the enzymes involved in this compound biosynthesis. Transcriptomics can reveal the expression patterns of these genes under different conditions, providing insights into regulatory mechanisms nih.gov. Proteomics can identify and quantify the enzymes themselves, offering a direct view of the catalytic machinery at work. Metabolomics, which studies the complete set of metabolites in an organism, can map the intermediate compounds in the pathway and correlate them with gene and protein expression data nih.gov.
Integrated omics approaches have proven useful in elucidating plant metabolic pathways, including those for natural products nih.gov. For example, combined metabolomics and transcriptomics have been used to investigate the biosynthesis of militarine (B1201898) in Bletilla striata, identifying key metabolic pathways and gene expression changes correlated with the compound's content nih.gov. Applying similar multi-omics strategies to this compound-producing plants could lead to the identification of the full complement of genes and enzymes responsible for its synthesis, potentially revealing novel enzymatic steps or regulatory elements. This knowledge could then be leveraged for metabolic engineering to enhance this compound yield in its native source or for heterologous expression in microbial hosts, offering a more controlled and scalable production method.
Development of Novel Synthetic Routes for Enhanced Analogues
While this compound can be isolated from natural sources, chemical synthesis offers the possibility of producing the compound and, more importantly, developing novel analogues with potentially improved properties, such as enhanced efficacy, altered pharmacokinetic profiles, or reduced toxicity. Future research in this area will focus on developing more efficient, cost-effective, and stereoselective synthetic routes.
The total synthesis of complex natural products, including sesquiterpenoids like this compound, often presents significant challenges nih.gov. Previous research has described synthetic approaches to this compound and related compounds researchgate.net. Future efforts will likely explore novel synthetic methodologies, such as organocatalysis, flow chemistry, and C-H activation, to streamline synthetic sequences and improve yields. The development of divergent synthetic strategies starting from common intermediates could enable the rapid generation of diverse this compound analogues. These analogues could feature modifications to the core sesquiterpene structure or appended functional groups, allowing for systematic structure-activity relationship (SAR) studies. Such studies are essential for identifying the structural features critical for this compound's biological activities and for designing compounds with optimized therapeutic potential. The ability to synthesize a range of analogues is also vital for exploring uncharted molecular targets and signaling pathways.
Exploration of Uncharted Molecular Targets and Signaling Pathways
Although some biological activities have been associated with this compound, its precise molecular targets and the signaling pathways it modulates are not fully understood. Future research will aim to comprehensively identify these targets, which is crucial for understanding the compound's mechanism of action and for rational drug design.
Techniques such as activity-based protein profiling (ABPP), target-immobilized chemical proteomics, and phenotypic screening combined with 'omics' analysis can be employed to identify proteins that directly interact with or are modulated by this compound nih.gov. High-throughput screening assays using cell lines or model organisms relevant to the biological activities of this compound can help pinpoint specific cellular processes or pathways affected by the compound. For instance, if this compound shows anti-inflammatory activity, future studies could investigate its effects on key inflammatory signaling pathways like NF-κB or MAPK, similar to studies conducted for other natural products like curcumin (B1669340) nih.govmdpi.comcore.ac.uk. Identifying upstream receptors, downstream effectors, and interacting proteins within these pathways will provide a detailed picture of how this compound exerts its effects. This knowledge will be invaluable for designing more potent and selective analogues and for understanding potential off-target effects.
Collaborative Research Frameworks in Natural Products Chemistry and Chemical Biology
Advancing the understanding and application of this compound will significantly benefit from collaborative research efforts spanning multiple disciplines. Natural products chemistry provides the expertise in isolation, characterization, and structural elucidation of compounds from biological sources routledge.com. Chemical biology bridges chemistry and biology, using chemical tools to study biological systems and processes, which is essential for target identification and mechanism of action studies nih.govroutledge.comrsc.org.
Future research should foster collaborations between natural product chemists, synthetic chemists, biologists, pharmacologists, and computational scientists. These interdisciplinary teams can work together to accelerate the discovery pipeline, from identifying promising natural sources and isolating compounds to synthesizing analogues, evaluating biological activities, and determining molecular targets. Collaborative frameworks can facilitate the sharing of resources, expertise, and data, leading to more efficient and impactful research. Joint projects could focus on areas such as developing comprehensive databases of natural products and their biological activities, establishing standardized protocols for biological screening, or creating platforms for the collaborative design and synthesis of natural product analogues. Symposia and workshops focused on natural products chemistry and chemical biology also play a vital role in fostering these collaborations and disseminating new findings warwick.ac.uk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
